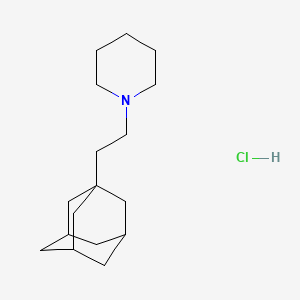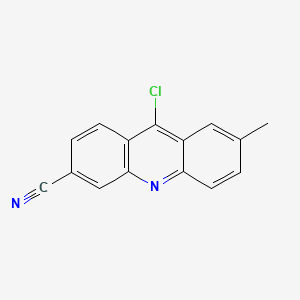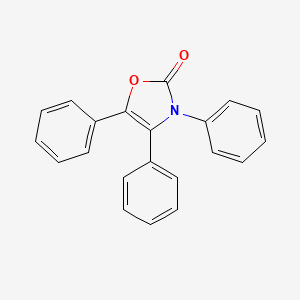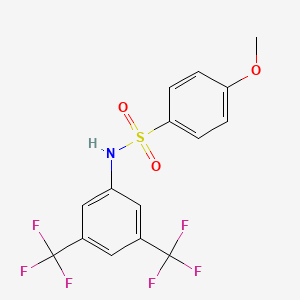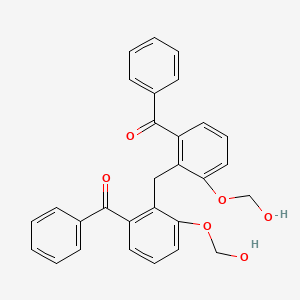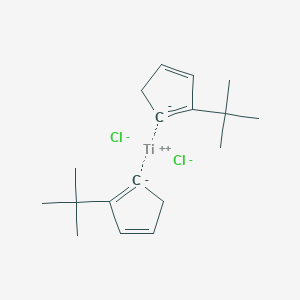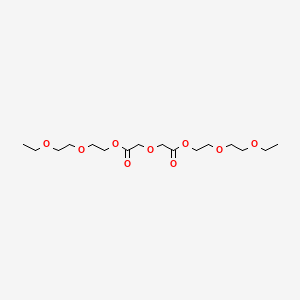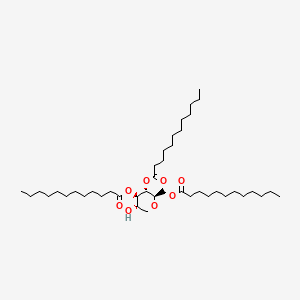
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves the esterification of 1,5-anhydro-D-glucitol with dodecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of enzymatic catalysts, such as lipases, can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Aplicaciones Científicas De Investigación
D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its ester groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential as a biomolecule in metabolic studies. It can serve as a substrate for enzymatic reactions.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable polymers and surfactants. .
Mecanismo De Acción
The mechanism of action of D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups can undergo hydrolysis, releasing dodecanoic acid, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins makes it a potential modulator of enzyme activity and protein-protein interactions .
Comparación Con Compuestos Similares
1,5-Anhydro-D-glucitol: The parent compound without ester groups. It is used as a marker for short-term glycemic control in diabetic patients.
D-Glucitol, 1,5-anhydro-, 6-(3,4,5-trihydroxybenzoate): Another ester derivative with different functional groups, used in biochemical studies.
Uniqueness: D-Glucitol, 1,5-anhydro-, 3,4,6-tridodecanoate is unique due to its three dodecanoate ester groups, which impart distinct physicochemical properties. These ester groups enhance its hydrophobicity and surface activity, making it suitable for applications in surfactant formulations and drug delivery systems. Its ability to undergo various chemical reactions also makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
54172-97-3 |
|---|---|
Fórmula molecular |
C42H78O8 |
Peso molecular |
711.1 g/mol |
Nombre IUPAC |
[(2R,3R,4R,5S)-3,4-di(dodecanoyloxy)-5-hydroxyoxan-2-yl]methyl dodecanoate |
InChI |
InChI=1S/C42H78O8/c1-4-7-10-13-16-19-22-25-28-31-38(44)48-35-37-42(50-40(46)33-30-27-24-21-18-15-12-9-6-3)41(36(43)34-47-37)49-39(45)32-29-26-23-20-17-14-11-8-5-2/h36-37,41-43H,4-35H2,1-3H3/t36-,37+,41+,42+/m0/s1 |
Clave InChI |
AIQOMNHTLTZMDO-ZUVXNSEBSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC1C(C(C(CO1)O)OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


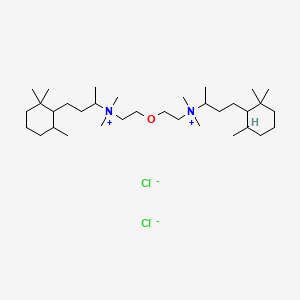


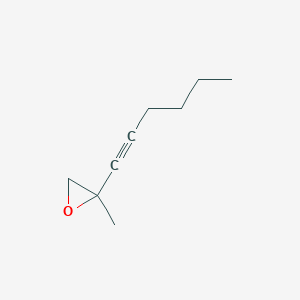
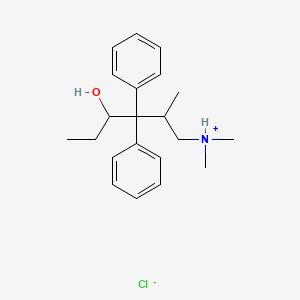
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
